3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine
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Overview
Description
3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a methoxypyridazine structure
Mechanism of Action
Target of Action
Benzofuran derivatives are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary greatly depending on their specific chemical structure. Some benzofuran derivatives have been found to have anti-hepatitis C virus activity . .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
The molecular and cellular effects of benzofuran derivatives can vary greatly depending on their specific chemical structure and biological activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via the reaction of amines with dihaloalkanes under basic conditions.
Coupling Reactions: The benzofuran and pyrrolidine derivatives are coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Methoxypyridazine Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypyridazine group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-chloropyridazine
- 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-ethoxypyridazine
Uniqueness
3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-16-6-7-17(20-19-16)24-13-8-9-21(11-13)18(22)15-10-12-4-2-3-5-14(12)25-15/h2-7,10,13H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZKUNCERHDQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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